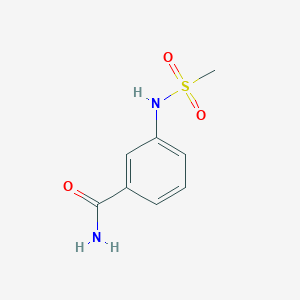

3-(Methylsulfonamido)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry Research

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide functional group, represent a privileged scaffold in drug discovery. researchgate.net This structural motif is found in a wide array of pharmaceutical agents with diverse therapeutic applications. The versatility of the benzamide core allows for substitutions at various positions on the benzene ring and the amide nitrogen, leading to a vast chemical space for optimization of biological activity. researchgate.net

Historically, benzamide derivatives have been successfully developed as antipsychotic drugs, such as sulpiride (B1682569) and amisulpride, which primarily act as dopamine (B1211576) D2 receptor antagonists. researchgate.net Beyond neuroscience, the applications of benzamides extend to antiemetics (e.g., metoclopramide), gastroprokinetic agents (e.g., cisapride), and anti-arrhythmic drugs. researchgate.net More recent research has uncovered the potential of benzamide derivatives as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. researchgate.net The ability of the benzamide structure to interact with a variety of biological targets, including enzymes and receptors, underscores its enduring importance in the development of new therapeutic agents. nih.govresearchgate.net

Significance of Sulfonamide Moieties in Bioactive Compounds

The sulfonamide functional group (-SO₂NHR) is another cornerstone of medicinal chemistry, most famously associated with the advent of the first commercially available antibiotics, the sulfa drugs. acu.edu.in Since this groundbreaking discovery, the sulfonamide moiety has been incorporated into a multitude of drugs with a broad spectrum of biological activities. This is attributed to its ability to act as a bioisostere of other functional groups and its capacity to form key hydrogen bonds with biological targets. ucsd.edu

The therapeutic landscape of sulfonamide-containing drugs is remarkably diverse. It includes diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., topiramate), anti-inflammatory drugs (e.g., celecoxib), and hypoglycemic agents (e.g., glipizide). ucsd.edu In the realm of oncology, sulfonamides are found in inhibitors of carbonic anhydrases, which are enzymes involved in the proliferation and survival of cancer cells. mdpi.com The chemical stability and synthetic accessibility of the sulfonamide group have further cemented its role as a critical component in the design of novel bioactive compounds. ucsd.edu

Overview of Research Trajectories for 3-(Methylsulfonamido)benzamide and its Analogs

The combination of the benzamide and sulfonamide moieties within a single molecule, as seen in 3-(Methylsulfonamido)benzamide, has given rise to promising research avenues. While extensive research focusing solely on 3-(Methylsulfonamido)benzamide is not widely documented, significant efforts have been directed towards its structural analogs, exploring their potential in various therapeutic areas.

A prominent area of investigation for analogs of 3-(Methylsulfonamido)benzamide is as inhibitors of Sirtuin 2 (SIRT2), a class of enzymes implicated in neurodegenerative diseases such as Parkinson's and Huntington's disease. nih.govucsd.edu Researchers have synthesized and evaluated a range of 3-(benzylsulfonamido)benzamides and 3-(N-arylsulfamoyl)benzamides, demonstrating their ability to inhibit SIRT2 and highlighting structure-activity relationships. nih.govucsd.edunih.gov For instance, studies have shown that modifications to the N-aryl and benzyl (B1604629) groups can significantly impact the potency and selectivity of these inhibitors. nih.govnih.gov

Another significant research trajectory for this class of compounds is the development of glucokinase activators for the potential treatment of type 2 diabetes. researchgate.netacu.edu.in Hetero-substituted sulfonamido-benzamide hybrids have been designed and synthesized with the aim of allosterically activating glucokinase, a key enzyme in glucose metabolism. researchgate.netacu.edu.in These studies have identified compounds with potent in vitro and in vivo activity, demonstrating the potential of the sulfonamido-benzamide scaffold in this therapeutic area. acu.edu.in

Furthermore, analogs of 3-(Methylsulfonamido)benzamide have been explored as Smoothened (SMO) antagonists in the context of cancer therapy, as inhibitors of human aminopeptidase (B13392206) N (APN), and as potential modulators of other biological targets. tandfonline.com The diverse range of biological activities exhibited by these analogs underscores the rich pharmacological potential of the 3-(methylsulfonamido)benzamide core structure and provides a strong rationale for its continued exploration in medicinal chemistry.

| Compound Class | Target | Therapeutic Area | Key Findings |

| 3-(Benzylsulfonamido)benzamides | SIRT2 | Neurodegenerative Diseases | Identified potent and selective inhibitors of SIRT2. nih.gov |

| 3-(N-Arylsulfamoyl)benzamides | SIRT2 | Neurodegenerative Diseases | N-methylation of the sulfonamide can increase potency and selectivity. nih.gov |

| Hetero-substituted sulfonamido-benzamide hybrids | Glucokinase | Type 2 Diabetes | Developed potent activators of glucokinase with in vivo efficacy. researchgate.netacu.edu.in |

| Benzamide Derivatives | Smoothened (SMO) | Cancer | Discovered novel antagonists of the Hedgehog signaling pathway. tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(methanesulfonamido)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)10-7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTHGXBCVXTYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes to 3-(Methylsulfonamido)benzamide Scaffold

The construction of the 3-(methylsulfonamido)benzamide core can be achieved through several strategic approaches, primarily involving the sequential formation of the amide and sulfonamide bonds or the assembly of pre-functionalized building blocks.

A common and direct approach to forming the benzamide (B126) moiety is through the amidation of a corresponding carboxylic acid precursor. In the context of 3-(methylsulfonamido)benzamide, this involves the conversion of 3-(methylsulfonamido)benzoic acid to the desired benzamide. This transformation can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia. quora.comvedantu.com Alternatively, direct condensation of the carboxylic acid with ammonia or an ammonia equivalent can be achieved using various coupling reagents. nih.gov A classic laboratory method involves the reaction of a benzoic acid with ammonia to initially form the ammonium benzoate salt, which upon heating, dehydrates to yield the corresponding benzamide. quora.comvedantu.com

Another strategy involves the use of modern coupling reagents that facilitate amide bond formation under mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of additives like N-hydroxysuccinimide (NHS) can be employed to couple 3-(methylsulfonamido)benzoic acid with an amine source. researchgate.net These methods are particularly valuable when dealing with more complex or sensitive substrates.

| Precursor | Reagent(s) | Product | Reference(s) |

| 3-(Methylsulfonamido)benzoic acid | 1. SOCl₂ or Oxalyl Chloride2. Ammonia | 3-(Methylsulfonamido)benzamide | nih.gov |

| 3-(Methylsulfonamido)benzoic acid | Ammonia, Heat | 3-(Methylsulfonamido)benzamide | quora.comvedantu.com |

| 3-(Methylsulfonamido)benzoic acid | EDC, NHS, Amine Source | Substituted 3-(Methylsulfonamido)benzamide | researchgate.net |

This table presents common methodologies for amide bond formation in the synthesis of the 3-(methylsulfonamido)benzamide scaffold.

The introduction of the methylsulfonamido group onto the aromatic ring is a key step in the synthesis of 3-(methylsulfonamido)benzamide. This is typically achieved through a sulfonamidation reaction, where an amino group on the benzene (B151609) ring reacts with a methanesulfonyl-containing reagent. A common precursor for this reaction is 3-aminobenzamide, which can be reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base, such as pyridine or triethylamine, to yield 3-(methylsulfonamido)benzamide.

Alternatively, the sulfonamide can be formed at an earlier stage of the synthesis. For example, 3-aminobenzoic acid can be sulfonated with methanesulfonyl chloride to produce 3-(methylsulfonamido)benzoic acid. nih.gov This intermediate can then be subjected to amide bond formation as described in the previous section. A more recent approach involves the copper-catalyzed conversion of aromatic acids to sulfonyl chlorides, which can then be reacted with an amine in a one-pot synthesis to form the sulfonamide. nih.gov This method provides a direct route from a carboxylic acid to a sulfonamide. nih.gov

| Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |

| 3-Aminobenzamide | Methanesulfonyl Chloride, Base | 3-(Methylsulfonamido)benzamide | N/A |

| 3-Aminobenzoic Acid | Methanesulfonyl Chloride, Base | 3-(Methylsulfonamido)benzoic Acid | nih.gov |

| Aromatic Carboxylic Acid | Copper Catalyst, Chlorosulfonylating Agent, Amine | Sulfonamide | nih.gov |

This table outlines key sulfonamidation reactions for the synthesis of the 3-(methylsulfonamido)benzamide scaffold.

The synthesis of the 3-(methylsulfonamido)benzamide scaffold can also be approached by assembling pre-functionalized building blocks. This strategy offers flexibility and allows for the rapid generation of analogs. For instance, a building block containing the benzamide core with a reactive group at the 3-position, such as a nitro or halo group, can be utilized. The methylsulfonamido group can then be introduced through nucleophilic aromatic substitution or by reduction of the nitro group to an amine followed by sulfonylation.

For example, 3-nitrobenzoic acid can be converted to 3-nitrobenzamide, followed by reduction of the nitro group to an amine, and subsequent reaction with methanesulfonyl chloride. This modular approach is particularly amenable to the synthesis of libraries of compounds where different sulfonamide groups or substituents on the benzamide ring can be introduced by using a variety of building blocks.

Targeted Chemical Modifications and Analog Preparation

To explore the structure-activity relationships of 3-(methylsulfonamido)benzamide, targeted chemical modifications and the preparation of analogs are essential. These efforts aim to identify key structural features that influence biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Systematic substitution on the 3-(methylsulfonamido)benzamide scaffold is a powerful strategy to probe the influence of different functional groups on biological activity. nih.gov Structure-activity relationship (SAR) studies often involve dividing the molecule into distinct regions and systematically modifying each to understand its contribution. nih.gov For a related scaffold, systematic modifications at various sites (A, B, C, D, E, and F) of a substituted sulfamoyl benzamidothiazole structure were explored to enhance NF-κB activation. nih.gov This approach can be applied to 3-(methylsulfonamido)benzamide by exploring substitutions on the benzene ring, the sulfonamide group, and the amide functionality.

For instance, introducing small hydrophobic or hydrogen-bond-forming substituents at different positions on the benzene ring can probe the steric and electronic requirements of the binding pocket. nih.gov Similarly, varying the alkyl or aryl group on the sulfonamide nitrogen can explore the impact of this region on activity. The amide portion can also be modified by replacing the hydrogens with various substituents to investigate the role of the amide N-H bonds and the surrounding space.

| Modification Site | Example Substituents | Potential Impact | Reference(s) |

| Benzene Ring (Positions 2, 4, 5, 6) | -Cl, -Br, -NO₂, -OCH₃, -NH₂ | Probing hydrophobic and electronic interactions | nih.gov |

| Sulfonamide Nitrogen | Alkyl chains, Aryl groups | Altering lipophilicity and steric bulk | nih.gov |

| Amide Nitrogen | Alkyl groups, Cycloalkyl groups | Modifying hydrogen bonding and steric hindrance | nih.gov |

This table illustrates systematic substitution patterns for SAR exploration of the 3-(methylsulfonamido)benzamide scaffold.

Combinatorial chemistry provides a high-throughput platform for the synthesis of large, diverse libraries of compounds, which is invaluable for lead discovery and optimization. nih.govijpsr.com This approach can be effectively applied to the 3-(methylsulfonamido)benzamide scaffold to rapidly generate a multitude of analogs for biological screening.

One common strategy is solid-phase organic synthesis (SPOS), where one of the building blocks is attached to a solid support, and subsequent reactions are carried out in a stepwise fashion. imperial.ac.uk For example, a 3-aminobenzoic acid derivative could be anchored to a resin, followed by sulfonylation with a library of sulfonyl chlorides. The resulting polymer-bound sulfonamides could then be reacted with a diverse set of amines to generate a library of substituted benzamides after cleavage from the solid support.

Alternatively, solution-phase combinatorial synthesis can be employed, often utilizing soluble polymer supports like polyethylene glycol (PEG) to facilitate purification. acs.orgnih.gov A "mix and split" strategy can also be used to generate large libraries of compounds where each bead in a solid-phase synthesis carries a unique compound. imperial.ac.uk These combinatorial approaches, coupled with high-throughput screening, can significantly accelerate the identification of novel 3-(methylsulfonamido)benzamide derivatives with desired biological activities. nih.gov

Characterization Techniques for Novel Synthetic Compounds

The synthesis of new derivatives of 3-(Methylsulfonamido)benzamide necessitates rigorous characterization to confirm their chemical structure and purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. For a derivative of 3-(Methylsulfonamido)benzamide, specific signals would be expected.

¹H NMR: The aromatic protons on the central benzene ring would typically appear as a complex multiplet pattern in the range of 7.0-8.5 ppm. The protons of the amide (-CONH₂) and sulfonamide (-SO₂NH-) groups would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methyl protons of the sulfonamido group (-SO₂NHCH₃) would be expected to appear as a singlet further upfield, typically around 2.5-3.5 ppm.

¹³C NMR: The carbonyl carbon of the benzamide group would exhibit a characteristic signal in the downfield region of the spectrum, generally between 165-175 ppm. The aromatic carbons would resonate between 110-150 ppm, and the methyl carbon of the sulfonamido group would be found in the aliphatic region, typically around 30-40 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. udel.edu The spectrum of 3-(Methylsulfonamido)benzamide would be characterized by several key absorption bands.

N-H Stretching: The amide and sulfonamide N-H groups would give rise to stretching vibrations in the region of 3200-3400 cm⁻¹. Primary amides (-CONH₂) typically show two distinct bands in this region. libretexts.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide would be prominent around 1650-1690 cm⁻¹. udel.edu

S=O Stretching: The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond, typically appearing asymmetrically around 1320-1370 cm⁻¹ and symmetrically around 1140-1180 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic ring. vscht.cz

| Functional Group | Technique | Expected Observation |

| Aromatic Protons | ¹H NMR | Multiplets in the 7.0-8.5 ppm range |

| Amide & Sulfonamide NH | ¹H NMR | Broad singlets, variable shift |

| Methyl Protons (-SO₂CH₃) | ¹H NMR | Singlet around 2.5-3.5 ppm |

| Carbonyl Carbon (C=O) | ¹³C NMR | Signal around 165-175 ppm |

| Amide/Sulfonamide (N-H) | IR Spectroscopy | Stretching bands at 3200-3400 cm⁻¹ |

| Amide Carbonyl (C=O) | IR Spectroscopy | Strong, sharp band at 1650-1690 cm⁻¹ |

| Sulfonamide (S=O) | IR Spectroscopy | Two strong bands at ~1350 cm⁻¹ and ~1160 cm⁻¹ |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For 3-(Methylsulfonamido)benzamide (C₈H₁₀N₂O₃S), the calculated monoisotopic mass is approximately 214.0412 Da. HRMS analysis would confirm this exact mass, thereby verifying the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a stable benzoyl cation. researchgate.net For 3-(Methylsulfonamido)benzamide, characteristic fragments corresponding to the loss of SO₂CH₃ or the entire sulfonamido group could also be expected, aiding in the structural confirmation.

For novel synthetic compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms within the crystal lattice, confirming connectivity, stereochemistry, and conformation. For a molecule like 3-(Methylsulfonamido)benzamide, a crystal structure would unambiguously establish the spatial relationship between the benzamide and methylsulfonamido groups, providing invaluable insight for structure-based drug design efforts.

Identification of Biological Targets

Research has identified several key biological targets for compounds based on the benzamide scaffold, including enzymes involved in post-translational modifications, peptidases, cytoskeletal proteins, and receptors involved in cell signaling and bacterial cell division.

Compounds featuring a benzamide scaffold, particularly 3-(benzylsulfonamido)benzamides, have been developed as potent and selective inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase. mdpi.comnih.gov SIRT2 is implicated in various cellular processes, and its inhibition has shown neuroprotective effects in models of Huntington's and Parkinson's diseases. mdpi.comrsc.org

A study aimed at optimizing the sulfobenzoic acid scaffold yielded several analogues with enhanced potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov For instance, extensive screening of 176 analogues identified compounds with low micromolar IC50 values for SIRT2 inhibition. nih.gov These inhibitors demonstrated significant selectivity, with most showing less than 25% inhibition of SIRT1 and SIRT3 even at concentrations up to 50 μM. nih.gov The development of these selective inhibitors, such as AK-1 and AK-7, has been crucial in studying the specific roles of SIRT2. rsc.org AK-7, a selective SIRT2 inhibitor with an IC50 of 15.5 μM, was found to be brain-permeable and effective in mouse models of Huntington's disease. rsc.org Further optimization led to compounds with even stronger inhibitory activity compared to AK-7. rsc.org

| Compound | SIRT2 IC50 (μM) | SIRT1 Inhibition @ 50μM | SIRT3 Inhibition @ 50μM | Reference |

| AK-1 | 12.5 | - | - | nih.gov |

| AK-7 | 15.5 | - | - | rsc.org |

| Compound 26 | < 15.5 | < 25% | < 25% | rsc.org |

| Compound 27 | < 15.5 | < 25% | < 25% | rsc.org |

| Compound 18a | 0.65 | >100-fold selective | >100-fold selective | nih.gov |

Data sourced from studies on benzamide and thienopyrimidinone-based SIRT2 inhibitors.

Derivatives of 4-(methylsulfonamido)benzamide have been identified as potent inhibitors of Aminopeptidase (B13392206) N (APN/CD13), a zinc-dependent metalloaminopeptidase involved in cancer progression, angiogenesis, and metastasis. nih.gov Researchers have developed novel hydroxamic acid analogues based on this scaffold using a structure-based design approach. nih.gov

These studies led to the identification of highly potent and selective APN inhibitors. For example, tetrahydro-β-carboline derivatives incorporating the benzamide structure showed significant enzyme inhibitory activities, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the activity of the approved APN inhibitor, Bestatin. nih.gov The structure-activity relationship studies revealed that the nature of the linker between the hydroxamic acid group and the core scaffold plays a crucial role in the inhibitory potency. nih.gov

| Compound | APN/CD13 IC50 (μM) | Reference |

| Bestatin | 18.33 | nih.gov |

| Compound D3 | 6.24 | nih.gov |

| Compound D14 | 7.74 | nih.gov |

| Compound D28 | 4.85 | nih.gov |

Data represents IC50 values of tetrahydro-β-carboline based APN inhibitors.

While the broader class of benzamide-containing compounds has been investigated for interaction with tubulin, direct binding studies specifically for 3-(Methylsulfonamido)benzamide are not extensively documented in the reviewed literature. Microtubules, polymers of αβ-tubulin dimers, are critical cytoskeletal components and are a target for various anticancer drugs. google.com Benzimidazole (B57391) compounds, a different class of molecules, are well-known microtubule poisons that target β-tubulin and inhibit its polymerization. google.com Although some benzamide derivatives have been designed as potential tubulin inhibitors, the primary focus of research for the 3-(Methylsulfonamido)benzamide scaffold has been on other biological targets.

Direct interaction of 3-(Methylsulfonamido)benzamide with P2X receptors has not been explicitly detailed. However, related sulfamoyl benzamide derivatives have been synthesized and evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). semanticscholar.org NTPDases, including isoforms 1, 2, 3, and 8, are ectoenzymes that hydrolyze extracellular ATP, the primary endogenous agonist for P2X receptors. semanticscholar.org By modulating the concentration of available ATP, inhibitors of NTPDases can indirectly affect the activation of P2X receptors.

A study on sulfamoyl-benzamide derivatives identified compounds that selectively inhibit different h-NTPDase isoforms with IC50 values in the sub-micromolar to low micromolar range. semanticscholar.org For instance, compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) was a potent and selective inhibitor of h-NTPDase8. semanticscholar.org This suggests a potential, albeit indirect, role for the broader benzamide class in modulating purinergic signaling pathways.

There is no direct evidence from the reviewed scientific literature to suggest that 3-(Methylsulfonamido)benzamide acts as an inhibitor of LpxH. LpxH is an essential enzyme in the lipid A biosynthesis pathway in the majority of Gram-negative bacteria, making it a promising target for novel antibiotics. Current research on LpxH inhibitors has largely focused on other chemical scaffolds, such as sulfonyl piperazine (B1678402) derivatives.

The benzamide scaffold is a well-established platform for the development of inhibitors against the bacterial cell division protein FtsZ. mdpi.commdpi.combioworld.comresearchgate.netnih.gov FtsZ, a homologue of eukaryotic tubulin, is essential for forming the Z-ring at the site of cell division in most bacteria. mdpi.comnih.gov Inhibition of FtsZ leads to a failure in cell division and subsequent bacterial death, establishing it as a key antibacterial target. nih.gov

Numerous benzamide derivatives have shown potent activity against FtsZ, particularly in Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis. mdpi.combioworld.com One of the most studied early benzamide inhibitors is PC190723, which demonstrated potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com Recent research has focused on generating novel biphenyl-benzamides and benzodioxane-benzamides with improved antibacterial efficacy. mdpi.combioworld.com These compounds have shown impressive MIC values, often in the sub-micromolar range, against various bacterial strains. mdpi.combioworld.com

| Compound/Derivative Class | Bacterium | MIC (µg/mL) | Reference |

| PC190723 | S. aureus | 1 | mdpi.com |

| Biphenyl-benzamide [I] | B. subtilis ATCC9372 | 0.016 | bioworld.com |

| Biphenyl-benzamide [I] | S. aureus ATCC25923 | 0.125 | bioworld.com |

| Benzodioxane-benzamide FZ95 | MRSA & MSSA | 0.25 | mdpi.com |

| Benzodioxane-benzamide FZ100 | MRSA & MSSA | 0.1 | mdpi.com |

MIC (Minimum Inhibitory Concentration) values for various benzamide derivatives against different bacterial strains.

Glucokinase (GK) Activation

Derivatives of 3-(Methylsulfonamido)benzamide have been identified as potent allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis. acu.edu.innih.govjapsonline.comijbpas.com Glucokinase acts as a glucose sensor, and its activation is a therapeutic strategy for managing type 2 diabetes. ijbpas.com The activation of GK by these compounds enhances both glucose metabolism in the liver and glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. nih.govijbpas.com

Research has led to the synthesis of various hetero-substituted sulfonamido-benzamide hybrids. acu.edu.in In vitro human GK activation assays have been used to screen these compounds, identifying several with significant potency. acu.edu.in For instance, certain N-benzothiazol-2-yl benzamide derivatives with a methylsulfonamido group have shown moderate GK activation. japsonline.com The binding of these activators to an allosteric site on the enzyme, distinct from the glucose-binding site, can lead to an increase in the enzyme's maximal velocity (Vmax) and a decrease in the K0.5 value for glucose. nih.gov

Table 1: In Vitro Glucokinase Activation by Benzamide Derivatives

| Compound | Description | EC50 (nM) | Fold Activation | Reference |

|---|---|---|---|---|

| 12 | N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamide | 495 | - | acu.edu.in |

| 15 | N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonamido)benzamide | 522 | - | acu.edu.in |

| 5 | N-benzothiazol-2-yl-3-(N-methylsulfamoyl)benzamide | - | 1.44 | japsonline.com |

| 7 | N-benzothiazol-2-yl-3-(N-4-bromophenylsulfamoyl)benzamide | - | 1.84 | japsonline.com |

HBV Capsid Assembly Modulation

The sulfamoylbenzamide (SBA) scaffold, to which 3-(Methylsulfonamido)benzamide belongs, is a recognized class of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). nih.govnih.govasm.org The proper assembly of the HBV core protein (HBc) into a nucleocapsid is essential for viral replication, making it a prime target for antiviral therapy. nih.govmdpi.com

SBAs are classified as Class-II CAMs. nih.gov Unlike Class-I modulators that cause mis-assembly into irregular structures, SBAs function by accelerating the kinetics of capsid assembly. nih.govnih.gov This rapid assembly leads to the formation of capsid-like particles that are morphologically normal but are "empty," as they lack the viral pregenomic RNA (pgRNA) and polymerase necessary for replication. nih.govasm.orgmdpi.com By disrupting the encapsidation of pgRNA, these compounds effectively inhibit the production of new infectious virions. nih.govasm.org Mechanistic studies indicate that the HBV capsid protein is the specific molecular target for this class of compounds. asm.org The development of a sulfamoylbenzamide derivative known as NVR 3-778 has been pursued, although its clinical advancement was halted due to limited efficacy at doses considered clinically feasible. mdpi.com

Estrogen Receptor-alpha Inhibition

The benzamide scaffold is a structural motif explored in the design of inhibitors targeting Estrogen Receptor-alpha (ERα), a critical target in the treatment of certain breast cancers. nih.govnih.govpensoft.netfrontiersin.org Various studies have reported on tris-benzamides and thiophene-3-benzamide derivatives that can act as ERα antagonists or modulators. nih.govnih.gov However, literature specifically detailing the direct inhibitory activity of 3-(Methylsulfonamido)benzamide against Estrogen Receptor-alpha was not identified in the reviewed sources.

Viral Protease Inhibition (e.g., Rhinovirus 3Cpro, Human Adenovirus, Ebola, Marburg)

The sulfonamide and benzamide moieties are present in various compounds designed as viral protease inhibitors. nih.govresearchgate.net For example, some sulfonamide derivatives have been investigated as inhibitors for the proteases of HIV and herpes viruses. researchgate.net Additionally, a study on inhibitors for the SARS-CoV papain-like protease (PLpro) noted that adding a sulfonamide group to their benzamide scaffold generally reduced the compound's activity. nih.gov While the benzamide core is a known scaffold for targeting viral proteases like the influenza A nucleoprotein, specific research data on the inhibition of Rhinovirus 3Cpro, Human Adenovirus, Ebola, or Marburg proteases by 3-(Methylsulfonamido)benzamide specifically was not found in the available literature. scirp.org

Elucidation of Molecular Mechanisms of Action

Enzyme Kinetics and Inhibition Profiles

The kinetic profile of enzyme modulation by benzamide derivatives is crucial for understanding their mechanism. For glucokinase activators, key parameters include the half-maximal effective concentration (EC50) and the fold-activation, which quantify potency. acu.edu.injapsonline.com Studies on 5-styryl-2-(p-tolylsulfonamido)benzamide derivatives as cholinesterase inhibitors have employed Lineweaver–Burk plots to determine the mode of inhibition, identifying mixed-type inhibition for some compounds. nih.govacs.orgtandfonline.com This type of kinetic analysis helps to elucidate whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. tandfonline.com

In the context of glucokinase, activators typically function allosterically, meaning they bind to a site other than the active site. nih.gov This binding can lower the glucose concentration required for half-maximal activity (K0.5) and increase the maximum rate of reaction (kcat). nih.gov Viscosity variation experiments have suggested that for glucokinase, the kcat value is largely limited by the rate of product release, and activators appear to influence a kinetic step that occurs before this release. nih.gov

Ligand-Protein Binding Mechanisms (e.g., Hydrophobic Pocket Interactions, Hydrogen Bonding)

The interaction between benzamide-based ligands and their protein targets is often characterized by a combination of specific hydrogen bonds and broader hydrophobic interactions. acu.edu.inresearchgate.net Molecular docking studies of sulfonamido-benzamide hybrids with glucokinase (PDB ID: 1V4S) have provided insights into these binding mechanisms. acu.edu.in

These studies reveal that the ligands fit into an allosteric binding site where they engage with key amino acid residues. acu.edu.in The binding is often stabilized by:

Hydrogen Bonding: The sulfonamide and benzamide moieties can act as hydrogen bond donors and acceptors. For example, a crystalline complex of benzamide and 9-ethyladenine (B1664709) showed a specific hydrogen bond forming between an amide hydrogen and the N-3 of adenine. nih.gov In docking simulations with other proteins, benzamide derivatives have been shown to form hydrogen bonds with residues such as GLN192, GLY143, and ARG188. walshmedicalmedia.com

Hydrophobic Interactions: Aromatic rings and alkyl groups on the benzamide derivatives frequently engage in hydrophobic or steric interactions within the protein's binding pocket. acu.edu.inresearchgate.net These interactions are crucial for the proper orientation and affinity of the ligand. acu.edu.in

Molecular Interactions and Target Engagement Studies

Molecular Interactions

Research into the biological activities of 3-(Methylsulfonamido)benzamide and its analogs has revealed their potential to modulate specific cellular pathways, primarily through the inhibition of sirtuin 2 (SIRT2). Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression, metabolism, and the stress response. The inhibition of SIRT2 by compounds featuring the 3-(sulfonamido)benzamide scaffold has been identified as a promising strategy in models of neurodegenerative diseases.

Studies have demonstrated that 3-(N-arylsulfamoyl)benzamides, a class of compounds closely related to 3-(Methylsulfonamido)benzamide, can act as inhibitors of SIRT2. nih.govelsevierpure.comnih.gov The inhibition of this enzyme has been linked to neuroprotective effects in cellular and animal models of both Parkinson's disease and Huntington's disease. nih.govelsevierpure.comnih.gov A key downstream effect of SIRT2 inhibition is the increased acetylation of its substrates, most notably α-tubulin. nih.gov This post-translational modification is significant as it is associated with microtubule stability and function.

Further investigations into 3-(benzylsulfonamido)benzamides have provided more detailed insights into their impact on cellular pathways. These compounds have been shown to not only inhibit the deacetylase activity of SIRT2 but also to increase the acetylation of α-tubulin at the K40 position in neuronal cell lines. nih.gov This modulation of α-tubulin acetylation is a direct consequence of SIRT2 inhibition and serves as a biomarker for the engagement of these compounds with their target in a cellular context.

Beyond the direct effects on α-tubulin, the inhibition of SIRT2 by these benzamide (B126) derivatives has been shown to influence pathways related to protein aggregation. nih.gov In models of Huntington's disease, for instance, treatment with SIRT2 inhibitors containing the sulfobenzoic acid scaffold led to a reduction in the aggregation of the mutant huntingtin protein. nih.gov This suggests that the modulation of the SIRT2 pathway by these compounds can interfere with the pathological processes underlying certain neurodegenerative conditions.

The selectivity of these compounds is a critical aspect of their cellular pathway modulation. Research indicates that certain 3-(N-arylsulfamoyl)benzamide derivatives exhibit excellent selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3. nih.govelsevierpure.comnih.gov This selectivity is important for minimizing off-target effects and for attributing the observed cellular outcomes specifically to the inhibition of the SIRT2 pathway.

While the primary focus has been on SIRT2, the benzamide scaffold is also found in inhibitors of other enzyme classes that modulate cellular pathways, such as histone deacetylases (HDACs). google.comacs.org Although ortho-amino benzamides are more commonly recognized as HDAC inhibitors, the broader benzamide class of molecules is known to have the potential to interact with these epigenetic regulators. google.com However, for the 3-(methylsulfonamido)benzamide scaffold, the most substantiated cellular pathway modulation is through the inhibition of SIRT2.

Table 1: Inhibition of Sirtuin Deacetylase Activity by 3-(N-Arylsulfamoyl)benzamide Analogs

| Compound | Target | IC50 (µM) | Selectivity Profile | Reference |

| 1b (AK-1) | SIRT2 | 15.5 | Selective over SIRT1 and SIRT3 | nih.gov |

| 1a (C2-8) | SIRT2 | >50 | Low potency | nih.govelsevierpure.comnih.gov |

| 4a | SIRT2 | 0.57 | Excellent selectivity over SIRT1 and SIRT3 | nih.gov |

| 3a | SIRT2 | ~50% inhibition at 10 µM | Highly selective; no inhibition of SIRT1 or SIRT3 at 10 µM | nih.gov |

| 3e | SIRT2 | ~50% inhibition at 10 µM | Highly selective; no inhibition of SIRT1 or SIRT3 at 10 µM | nih.gov |

This table presents the in vitro inhibitory activity of various 3-(N-arylsulfamoyl)benzamide analogs against sirtuin enzymes. The data highlights the potency and selectivity of these compounds.

Table 2: Cellular Activity of 3-(Benzylsulfonamido)benzamide Analogs

| Compound | Cell Line | Cellular Effect | Observation | Reference |

| 90 | ST14A | Increased α-tubulin K40 acetylation | Dose-dependent increase from 0.5 to 50 µM | nih.gov |

| 106 | ST14A | Increased α-tubulin K40 acetylation | Dose-dependent increase from 0.5 to 50 µM | nih.gov |

| 124 | ST14A | Increased α-tubulin K40 acetylation | Dose-dependent increase from 0.5 to 50 µM | nih.gov |

| 90 | PC12 | Reduced polyglutamine aggregation | Dose-dependent reduction | nih.gov |

| 124 | PC12 | Reduced polyglutamine aggregation | Dose-dependent reduction | nih.gov |

This table summarizes the observed effects of 3-(benzylsulfonamido)benzamide analogs on specific cellular markers and processes in different cell lines, demonstrating target engagement and downstream pathway modulation.

Structure Activity Relationship Sar Investigations

Positional and Substituent Effects on Biological Activity

The biological activity of compounds containing the 3-(methylsulfonamido)benzamide core is highly sensitive to the position and nature of various substituents. The placement of the methylsulfonamido group at the meta-position of the benzamide (B126) ring is often a critical determinant of activity.

In the development of Ebola and Marburg virus entry inhibitors, it was observed that the regio-isomer 3-(aminomethyl)benzamide (B10948) was significantly less potent than its corresponding 4-(aminomethyl)benzamide (B1271630) hit compound. nih.gov This highlights that the substitution pattern on the central benzamide ring is crucial for target interaction. Similarly, for inhibitors of sirtuin 2 (SIRT2), the 3-sulfobenzamide scaffold was identified as a key feature for activity. nih.gov

SAR studies on benzimidazole-based antimicrobial agents, which feature a 3-(methylsulfonamido)phenyl group, have shown that substituents on other parts of the molecule also play a significant role. whiterose.ac.uk For a series of 3-(N-arylsulfamoyl)benzamide-based SIRT2 inhibitors, the nature of substituents on the terminal aniline (B41778) moieties (R₁ and R₂) was found to be important for activity. nih.gov For instance, comparing compounds with the same R₂ group (Br) showed that an R₁ substituent of bromine (Br) resulted in greater activity than chlorine (Cl) or trifluoromethyl (CF₃), suggesting a specific size requirement for the hydrophobic binding pocket. nih.gov

In the context of androgen receptor (AR) disrupting agents for glioblastoma, modifications on the benzamide moiety of a related scaffold revealed that electron-donating groups contributed to the activity, while electron-withdrawing groups such as nitro, trifluoromethyl, and fluoro substituents generally reduced it. nih.gov

Table 1: Effects of Positional and Substituent Variations on Biological Activity

| Scaffold/Target | Modification | Observation | Reference |

| Aminobenzamide / Filovirus Entry | Moving substituent from 4-position to 3-position. | Resulted in a much weaker inhibitor. | nih.gov |

| 3-(N-arylsulfamoyl)benzamide / SIRT2 | Varying R₁ group (R₂ = Br). | Activity order: Br > Cl > CF₃, suggesting optimal size for hydrophobic pocket. | nih.gov |

| Benzamide derivative / AR in Glioblastoma | Adding electron-withdrawing groups (NO₂, CF₃, F) to benzamide ring. | Reduced anti-glioblastoma activity (IC₅₀ > 1 µM). | nih.gov |

| Benzamide derivative / AR in Glioblastoma | Adding electron-donating groups to benzamide ring. | Contributed positively to activity (IC₅₀ < 1 µM). | nih.gov |

Impact of Sulfonamide Moiety Modifications on Target Affinity and Selectivity

The sulfonamide group itself is a critical pharmacophore, and modifications to this moiety can profoundly affect target affinity, selectivity, and pharmacokinetic properties. The methylsulfonamido group (-NHSO₂CH₃) is often preferred over other variations for achieving high potency.

In the development of respiratory syncytial virus (RSV) fusion protein inhibitors, the methylsulfonamide group was determined to be essential for potent antiviral activity. jst.go.jp Similarly, for inhibitors of the CDK8/CycC complex, a methanesulfonamide (B31651) analogue demonstrated maximal potency with submicromolar activity, whereas the corresponding primary benzenesulfonamide (B165840) analogue showed a significant decrease in potency. peerj.com This suggests an advantage for the highly acidic NH of the methanesulfonamide moiety in target binding. peerj.com

Further studies on SIRT2 inhibitors revealed that N-methylation of the sulfonamide in a 3-(N-arylsulfamoyl)benzamide lead compound dramatically increased both its potency and its selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov This enhancement was attributed to additional van der Waals contact between the N-methylsulfonamide moiety and the SIRT2 enzyme. nih.gov

Conversely, more complex modifications can be detrimental. In the optimization of NLRP3 inflammasome inhibitors, converting a secondary sulfonamide to a cyclized tertiary sulfonamide led to a significant decrease in potency. nih.govnih.gov This indicates that both the sulfonamide and amide moieties are important for interaction with the NLRP3 protein. nih.govnih.gov The sulfonamide moiety was also identified as being crucial for maintaining selectivity for the NLRP3 inflammasome. nih.govnih.gov SAR investigations on benzimidazole (B57391) antimicrobials also involved expanding the methyl group of the methanesulfonamide to larger groups like cyclopropyl (B3062369) and phenyl to optimize activity. whiterose.ac.uk

Table 2: Influence of Sulfonamide Moiety Modifications on Biological Activity

| Scaffold/Target | Modification | Impact on Activity/Selectivity | Reference |

| 3-(N-arylsulfamoyl)benzamide / SIRT2 | N-methylation of the sulfonamide nitrogen. | Greatly increased potency and selectivity for SIRT2. | nih.gov |

| Phenylaminoquinoline / CDK8/CycC | Changing primary benzenesulfonamide to methanesulfonamide. | 6-fold increase in potency. | peerj.com |

| Pyrazolo[1,5-a]pyrimidine / RSV | Presence of methylsulfonamide group. | Essential for potent antiviral activity. | jst.go.jp |

| Sulfonamide-based / NLRP3 Inflammasome | Cyclization of secondary sulfonamide to tertiary sulfonamide. | Significantly decreased inhibitory potency. | nih.govnih.gov |

Correlation of Structural Features with Cellular Responses (e.g., in vitro activity)

The specific structural arrangement of 3-(methylsulfonamido)benzamide derivatives directly correlates with their performance in cellular assays. In vitro testing provides quantitative data (e.g., IC₅₀, MIC) that validates the SAR observations.

For SIRT2 inhibitors, N-methylation of the lead compound 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide (1a) to create compound 4a (with an N-methylsulfonamide) significantly improved its inhibitory activity. nih.gov In the field of antimicrobials, a benzimidazole derivative featuring a 3-(methylsulfonamido)phenyl moiety (compound III) showed potent activity against a tolC-mutant strain of Escherichia coli with a minimum inhibitory concentration (MIC) of 2 µg/mL. whiterose.ac.uk

In antiviral research, a salicylamide (B354443) derivative incorporating a 3-(methylsulfonamido)benzamide core (compound 70) was identified as a potent inhibitor of human adenovirus (HAdV) infection, with activity in the nanomolar to submicromolar range and a high selectivity index, indicating a good safety window. csic.es Research on CDK8/CycC complex inhibitors showed that the methanesulfonamide analogue 5d had an IC₅₀ value of 0.639 µM, while the primary benzenesulfonamide analogue 5a was less potent with an IC₅₀ of 3.98 µM. peerj.com

These examples demonstrate a clear link between specific structural features—such as N-methylation of the sulfonamide or the presence of the methylsulfonamido group itself—and improved efficacy in cell-based assays against a range of biological targets.

Table 3: In Vitro Activity of Selected 3-(Methylsulfonamido)benzamide Derivatives

| Compound/Derivative | Target | Cellular Response / In Vitro Activity | Reference |

| N-methylated 3-(N-arylsulfamoyl)benzamide (4a) | Sirtuin 2 (SIRT2) | Showed significant inhibitory activity against SIRT2, unlike the non-methylated parent compound. | nih.gov |

| Benzimidazole derivative (III) | E. coli (tolC-mutant) | Potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. | whiterose.ac.uk |

| Salicylamide derivative (70) | Human Adenovirus (HAdV) | Nanomolar to submicromolar IC₅₀ values with a high selectivity index (>100). | csic.es |

| Phenylaminoquinoline (5d) | CDK8/CycC Complex | Potent inhibition with an IC₅₀ value of 0.639 µM. | peerj.com |

Lead Optimization Through SAR Analysis

SAR analysis is the cornerstone of lead optimization, guiding medicinal chemists in the rational design of analogues with improved potency, selectivity, and drug-like properties. The 3-(methylsulfonamido)benzamide scaffold has been central to several successful lead optimization campaigns.

A prime example is the development of SIRT2 inhibitors. nih.gov The initial lead compound, a 3-(N-arylsulfamoyl)benzamide, had low potency. nih.gov Through systematic SAR studies, it was discovered that N-methylation of the sulfonamide moiety was the key modification needed to produce a highly potent and selective SIRT2 inhibitor. nih.gov This was a clear demonstration of how a specific structural change, identified through SAR, can transform a weak hit into a promising lead.

In the pursuit of novel antimicrobials, a benzimidazole derivative with a 3-(methylsulfonamido)phenyl group was identified as a promising lead. whiterose.ac.uk The optimization strategy focused on systematically modifying the methanesulfonamide part and exploring other regions of the molecule to improve permeability and cellular accumulation, directly addressing the shortcomings of the initial hit. whiterose.ac.uk

The process of lead optimization often involves strategies like structural simplification to improve pharmacokinetic profiles. scienceopen.com In some cases, replacing other functional groups with a sulfonamide has proven beneficial; for instance, replacing an amide linker with a sulfonamide in one series of compounds led to a substantial improvement in cellular potency. scienceopen.com These examples underscore how iterative cycles of design, synthesis, and testing, all guided by SAR principles, are essential for converting initial hits into viable drug candidates.

Table 4: Examples of Lead Optimization Guided by SAR

| Lead Compound Class | Initial Limitation | SAR-Guided Optimization | Result | Reference |

| 3-(N-arylsulfamoyl)benzamide | Low potency for SIRT2 inhibition. | N-methylation of the sulfonamide. | Greatly increased potency and selectivity. | nih.gov |

| Benzimidazole derivative | Moderate antibacterial activity. | Systematic changes at the methanesulfonamide moiety and other rings. | Identification of an optimized derivative with improved MIC value. | whiterose.ac.uk |

| Sulfonamide-based NLRP3 inhibitor | Moderate potency. | Modifications on the amide domain while retaining the key sulfonamide moiety. | New lead with improved IC₅₀ (0.12 µM) and binding affinity. | nih.govnih.gov |

| Bicyclic 2-pyridone | High lipophilicity. | Introduction of a methyl sulfonamide substituent. | Improved pharmacokinetic properties (lower log P). | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 3-(methylsulfonamido)benzamide, docking simulations have been instrumental in elucidating binding modes and rationalizing structure-activity relationships (SAR).

Researchers have used docking to study how this class of compounds interacts with various protein targets. For instance, in the study of sirtuin 2 (SIRT2) inhibitors, docking simulations predicted that analogs of 3-(N-arylsulfamoyl)benzamide bind within the active site, with the two para-substituted anilino moieties occupying two potential hydrophobic pockets. nih.gov A hydrogen bond was also identified between the carbonyl group of the ligand and the hydroxyl group of Tyr104 in the SIRT2 structure. nih.gov Similarly, docking of hetero-substituted sulfonamido-benzamide hybrids into the allosteric site of glucokinase (GK) revealed crucial hydrogen bonding and hydrophobic interactions with amino acid residues, guiding the design of potent GK activators. acu.edu.in In the development of inhibitors for hepatitis B virus (HBV) capsid assembly, docking showed that a benzamide (B126) hit compound binds in a "V" shape, forming hydrogen bonds with Trp102, Leu140, and Thr128. jst.go.jp These simulations are often performed using software like GLIDE and AutoDock, and the results are evaluated using scoring functions that estimate binding affinity. acu.edu.injst.go.jpnih.gov

| Target Protein | PDB ID | Docking Software | Key Interactions Observed | Reference |

|---|---|---|---|---|

| Sirtuin 2 (SIRT2) | Not Specified | Not Specified | Binding in two hydrophobic pockets; H-bond with Tyr104. | nih.gov |

| Glucokinase (GK) | 1V4S | GLIDE | H-bonding with Arg250, Tyr214, Tyr215; Hydrophobic interactions. | acu.edu.in |

| HBV Core Protein | 5E0I | Not Specified | H-bonds with Trp102, Leu140, Thr128; π–π stacking with Tyr118. | jst.go.jp |

| Autotaxin (ATX) | 3NKM | GLIDE | Halogen bond with Gly256; π–π stacking with Trp260. | nih.gov |

| Metabotropic Glutamate Receptor 5 (mGluR5) | Crystal Structure | Not Specified | H-bonds and π–π stacking with Trp945. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgresearchgate.net These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are crucial for activity.

For benzamide derivatives, QSAR studies have been successfully applied to guide the optimization of lead compounds. mdpi.comnih.gov A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known activities. mdpi.com Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are then used to build a model. mdpi.comnih.gov For example, a 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed on aryl benzamide derivatives as mGluR5 negative allosteric modulators. mdpi.com The resulting models showed good predictive power and highlighted the importance of steric, electrostatic, and hydrophobic fields for the inhibitory activity. mdpi.com Similarly, QSAR models have been developed for herbicidal 3-(pyridin-2-yl)benzenesulfonamide derivatives, which successfully directed the synthesis of new compounds with remarkable biological activity. nih.gov

| Compound Class | Model Type | Cross-validated R² (Q²) | Non-cross-validated R² | Application | Reference |

|---|---|---|---|---|---|

| Aryl Benzamide Derivatives | CoMSIA | 0.70 | 0.89 | mGluR5 NAMs | mdpi.com |

| Porphyrin Derivatives | MLRA | 0.71 | 0.87 | Photosensitizer Activity | mdpi.com |

| Hydroxamic Acid Derivatives | MLRA | Not Specified | 0.94 | APN Inhibition | ujpronline.com |

Molecular Dynamics Simulations to Study Conformational Changes and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This technique is used to assess the stability of the docked conformation, observe conformational changes in the protein or ligand, and analyze the persistence of key interactions. mdpi.commdpi.com

MD simulations have been applied to complexes of benzamide derivatives and their targets to validate docking results. For aryl benzamide modulators of mGluR5, MD simulations confirmed the stability of the ligand within the binding site. mdpi.com In studies of novel benzamides as acetylcholinesterase (AChE) inhibitors, MD simulations showed that the ligands reduced the flexibility of the enzyme, suggesting a mechanism of inhibition by increasing its stiffness. mdpi.com The number and stability of hydrogen bonds between the ligand and receptor are often monitored throughout the simulation to confirm the importance of interactions predicted by docking. mdpi.com These simulations provide a deeper understanding of the binding event and can help differentiate between potential binding modes. mdpi.comresearchgate.net

| System Studied | Simulation Goal | Key Findings | Reference |

|---|---|---|---|

| Aryl Benzamide NAMs with mGluR5 | Elucidate binding modes | Confirmed stability of "linear" and "arc" configurations in the binding site. | mdpi.com |

| Benzamide Derivatives with AChE | Investigate mechanism of action | Ligands reduced enzyme flexibility; stable hydrogen bonds observed. | mdpi.com |

| TRPV4 Antagonists | Assess binding stability | Validated the stability of ligand-protein complexes identified via virtual screening. | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide valuable information about geometric properties (bond lengths, angles), electronic properties (charge distribution, molecular orbitals), and energies, which can help rationalize a compound's reactivity and interaction potential. nih.govrjptonline.org

For benzamide and its derivatives, DFT calculations have been used to determine optimized molecular geometries. rjptonline.org A study employing the B3LYP method with a 6-31G basis set calculated the bond lengths and angles for benzamide and its difluoro derivatives, showing good agreement with expected values for aromatic systems. rjptonline.org Such calculations can also be used to understand how substituents affect the electronic properties of the benzamide scaffold, which in turn influences its binding affinity to a target. nih.govencyclopedia.pub DFT has also been applied to support proposed reaction mechanisms involving benzamide-related structures by calculating the energetics of intermediates and transition states. rsc.org

| Molecule Class | DFT Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|---|

| Benzamide and di-fluorine benzamide | B3LYP | 6-31G | Geometrical parameters (bond lengths, angles), Density of States (DOS). | rjptonline.org |

| N-Butyl-4-methyl-N-(3-(methylsulfonamido)phenyl)benzenesulfonamide | wB97X-D | Not Specified | Conformational analysis (twist-boat vs. chair). | vu.lt |

| Silyl radical intermediates | Not Specified | Not Specified | Reductive potential to support a proposed reaction mechanism. | rsc.org |

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. These models can be generated from a set of known active ligands or from the ligand-binding site of a protein. jst.go.jpjst.go.jp

Once a pharmacophore model is established, it can be used as a template for de novo design, which involves computationally constructing novel molecules that fit the pharmacophore's features. researchgate.net This approach was successfully used in the discovery of novel HBV capsid assembly modulators. jst.go.jpjst.go.jp Starting with a benzamide hit, a pharmacophore model was generated from known potent sulfonamidobenzamide (SBA) derivatives. This model was then used to guide the structural optimization of the initial hit, leading to the design and synthesis of new benzamide derivatives with significantly increased anti-HBV activity. jst.go.jpjst.go.jp This strategy allows for the exploration of new chemical space and the creation of patentable lead compounds. researchgate.net

| Target | Basis for Model | Software/Method | Application | Reference |

|---|---|---|---|---|

| HBV Capsid Assembly | Three active Sulfonamidobenzamide (SBA) derivatives | Discovery Studio 4.5 | Virtual screening and structural optimization of a benzamide hit. | jst.go.jpjst.go.jp |

| TRPV4 Channel | Two known antagonists (GSK205 and HC-067047) | Phase (Schrödinger) | Screening of Enamine database for novel antagonists. | mdpi.com |

| HDAC, CDK2, HIV-1 Integrase | Known inhibitors | PhDD (Pharmacophore-based De Novo Design) | Generation of novel molecules with synthetic accessibility assessment. | researchgate.net |

Virtual Screening for Novel Ligand Identification

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. cardiff.ac.ukchemrevlett.com VS can be either structure-based (using docking) or ligand-based (using similarity searches or pharmacophore models). mdpi.comnih.gov

The 3-(methylsulfonamido)benzamide scaffold has been both a starting point for and a result of virtual screening campaigns. In the search for novel HBV inhibitors, a pharmacophore-based virtual screening was applied to a set of compounds, which led to the selection of a benzamide scaffold hit for further optimization. jst.go.jpjst.go.jp In another example, a QSAR-based virtual screening of an in-house database was used to identify a novel hit molecule against a SARS CoV-2 protease. nih.gov This process allows researchers to efficiently narrow down vast chemical libraries, sometimes containing millions of compounds, to a manageable number of promising candidates for synthesis and biological evaluation, thereby saving significant time and resources in the early stages of drug discovery. cardiff.ac.ukals-journal.com

| Target | Screening Method | Library Screened | Outcome | Reference |

|---|---|---|---|---|

| HBV Core Protein | Pharmacophore-based VS | 93 compounds from a previous screening | Identified a benzamide scaffold hit (WAI-5) for optimization. | jst.go.jpjst.go.jp |

| TRPV4 Channel | Structure-based (Glide, GOLD) & Ligand-based (Pharmacophore) | Focused ion channel library (36,800) & Enamine database | Identified five potential hits that inhibited hTRPV4. | mdpi.com |

| SARS CoV-2 3CLpro | QSAR-based VS | In-house database (100 molecules) | Identified a hit molecule with improved predicted activity. | nih.gov |

| RACK1 Receptor | Structure-based (PyRx) | 12,000 phytochemicals | Identified Isosilybin A as the most promising candidate. | als-journal.com |

Pre Clinical Biological Evaluation and Mechanistic Studies

In Vitro Cellular Assays

Research into compounds structurally similar to 3-(Methylsulfonamido)benzamide has highlighted their potential as potent and selective enzyme inhibitors. A key target identified for the 3-(N-arylsulfamoyl)benzamide scaffold is Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. nih.gov Inhibition of SIRT2 is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Huntington's. nih.gov

Studies on a series of 3-(N-arylsulfamoyl)benzamides demonstrated that modifications to the aryl groups significantly impact potency and selectivity. For instance, N-methylation of a parent compound in this series was shown to greatly increase its inhibitory potency against SIRT2 while maintaining excellent selectivity over the SIRT1 and SIRT3 isoforms. nih.gov This suggests that the core 3-sulfamoylbenzamide (B74759) structure is a promising scaffold for developing selective SIRT2 inhibitors. The inhibitory activities of several of these related compounds are detailed in the table below.

| Compound ID | R1 Group | R2 Group | SIRT1 Inhibition at 10 µM (%) | SIRT2 Inhibition at 10 µM (%) | SIRT3 Inhibition at 10 µM (%) |

| 2a | Br | Br | 0 | 75 | 0 |

| 2b | Cl | Cl | 0 | 70 | 0 |

| 3a | Br | Cl | 0 | 50 | 0 |

| 3e | I | I | 0 | 50 | 0 |

Data sourced from studies on 3-(N-arylsulfamoyl)benzamides, which are structurally related to 3-(Methylsulfonamido)benzamide. nih.gov

The data indicates that compounds with halogen substitutions at the para-positions of the aryl rings exhibit significant and selective inhibition of SIRT2. nih.gov Specifically, compounds 2a and 2b showed the highest inhibitory activity against SIRT2, with no off-target inhibition of SIRT1 or SIRT3 at the tested concentration. nih.gov These findings are crucial for understanding the potential enzymatic targets of 3-(Methylsulfonamido)benzamide.

The benzamide (B126) and sulfonamide moieties are present in various compounds investigated for their effects on cancer cell proliferation. These studies are instrumental in validating the molecular targets that mediate these anti-proliferative effects. For example, a novel aminobenzenesulfonamide derivative, referred to as 3c , has been shown to exert a cytotoxic effect on colorectal cancer cells without significantly affecting normal human mammary epithelial cells. nih.gov This selective activity underscores the potential for targeting specific pathways that are dysregulated in cancer cells.

In a study of benzenesulfonamide-bearing imidazole (B134444) derivatives, several compounds demonstrated significant activity against human triple-negative breast cancer (MDA-MB-231) and human melanoma (IGR39) cell lines. mdpi.com The half-maximal effective concentration (EC50) values for the most active of these compounds are presented in the table below.

| Compound ID | EC50 on IGR39 Cell Line (µM) | EC50 on MDA-MB-231 Cell Line (µM) |

| 16 | 32.4 ± 3.1 | 26.9 ± 2.9 |

| 23 | 27.8 ± 2.8 | 20.5 ± 3.6 |

Data represents the mean ± standard deviation from three independent experiments. mdpi.com

These findings indicate that the benzenesulfonamide (B165840) scaffold can be a key component of molecules designed to inhibit cancer cell viability. mdpi.com The observed anti-proliferative effects help to validate the cellular targets of these compounds, which may include enzymes or pathways critical for cancer cell survival and growth.

Investigations into the mechanisms of action for sulfonamide and benzamide derivatives have identified their ability to modulate specific cellular signaling pathways. A novel aminobenzenesulfonamide derivative, 3c , was found to induce apoptosis in colorectal cancer cells by increasing the production of reactive oxygen species (ROS). nih.gov This increase in ROS stimulates the intrinsic mitochondrial apoptotic pathway, leading to the release of cytochrome c and subsequent activation of caspases. nih.gov Furthermore, this compound was shown to inhibit the TGFβ-smad pathway, which is known to be involved in epithelial to mesenchymal transition (EMT), a critical process in cell migration and metastasis. nih.gov

Additionally, N-substituted benzamides have been identified as potent inhibitors of NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation. nih.gov The NFκB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govmdpi.com The ability of these compounds to inhibit NFκB activation suggests a potential mechanism for their anti-inflammatory and anti-cancer properties. nih.gov These studies collectively indicate that compounds with a benzamide or sulfonamide core, such as 3-(Methylsulfonamido)benzamide, may exert their biological effects through the modulation of key cellular pathways like those governed by ROS, TGFβ-smad, and NFκB.

The structural motifs of 3-(Methylsulfonamido)benzamide are found in various compounds with demonstrated anti-infective properties.

Anti-trypanosomal Activity: New amide derivatives of 3-aminoquinoline (B160951) bearing a substituted benzenesulphonamide have shown potent in vitro activity against Trypanosoma brucei. nih.gov Several of these novel compounds exhibited comparable or greater activity than the standard drug melarsoprol. nih.gov The IC50 values for some of the most promising derivatives are listed below.

| Compound ID | Anti-trypanosomal IC50 (nM) |

| 11n | 1.0 |

| 11v | 1.0 |

| Melarsoprol | 5.0 |

Data from in vitro assays against Trypanosoma brucei. nih.gov

These results highlight the potential of combining a sulfonamide moiety with other heterocyclic structures to generate highly potent anti-trypanosomal agents. nih.gov Additionally, 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides have also been identified as potent agents against T. cruzi. nih.gov

Anti-bacterial Activity: The benzamide scaffold is a component of agents being developed to combat multidrug-resistant bacteria. nanobioletters.com For instance, certain benzamide derivatives have shown excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nanobioletters.com

Anti-viral Activity: Sulfonamide derivatives have been investigated for their broad-spectrum antiviral properties. mdpi.com Reviews of the literature indicate that sulfonamides have shown activity against a range of viruses, including enteroviruses, adenoviruses, and HIV. mdpi.comresearchgate.net For example, 3-nitrosobenzamide (B139120) has been shown to inhibit the replication of HIV-1 by targeting the p7NC nucleocapsid protein. nih.gov This body of evidence suggests that the chemical features of 3-(Methylsulfonamido)benzamide may confer a potential for anti-infective activity.

In Vivo Pre-clinical Animal Models (Mechanistic Focus)

The therapeutic potential of compounds related to 3-(Methylsulfonamido)benzamide has been evaluated in animal models of disease, with a focus on elucidating their mechanisms of action.

Neurodegeneration Models: Given the in vitro activity of related compounds as SIRT2 inhibitors, their efficacy has been tested in models of neurodegenerative diseases. Pharmacological inhibition of SIRT2 has been shown to increase neuronal survival in animal models of Parkinson's disease. nih.gov In mouse models of Huntington's disease, treatment with a selective SIRT2 inhibitor, AK-7 , improved motor function, extended survival, and reduced brain atrophy. nih.gov These protective effects were associated with a significant reduction in the aggregation of the mutant huntingtin protein, a key pathological hallmark of the disease. nih.gov These findings provide a strong rationale for investigating SIRT2 inhibitors, including potentially 3-(Methylsulfonamido)benzamide, as a therapeutic strategy for Huntington's disease and other neurodegenerative disorders characterized by protein aggregation. nih.govnih.gov

Infection Models: While specific in vivo infection studies for 3-(Methylsulfonamido)benzamide are not detailed in the provided context, the general class of benzamides has shown promise. For example, benzamide-based inhibitors of the bacterial cell division protein FtsZ have demonstrated in vivo efficacy in treating mouse models of systemic MRSA infection.

Despite a comprehensive search for "3-(Methylsulfonamido)benzamide" and its associated CAS number (932256-19-4), no specific preclinical studies, target engagement validation, or animal model data for this exact compound could be retrieved. The available research literature focuses on structurally related but distinct molecules, such as 3-(benzylsulfonamido)benzamides and other benzenesulfonamide derivatives.

Therefore, it is not possible to provide an article on the "" of "3-(Methylsulfonamido)benzamide" that adheres to the specified outline and content requirements, as no dedicated research findings for this particular compound were found.

To generate the requested content, published scientific literature detailing the biological evaluation of "3-(Methylsulfonamido)benzamide" would be necessary.

Advanced Research Methodologies and Analytical Techniques

Biophysical Techniques for Binding Affinity Determination

A critical aspect of characterizing any potential therapeutic agent is to determine its binding affinity for its biological target. This is a measure of the strength of the interaction between the compound and the protein or nucleic acid it is designed to modulate. Several biophysical techniques are employed for this purpose, providing quantitative data on binding constants.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. harvard.educureffi.org In a typical ITC experiment, a solution of "3-(Methylsulfonamido)benzamide" would be titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). harvard.educureffi.org This provides a complete thermodynamic profile of the interaction. Although direct ITC data for "3-(Methylsulfonamido)benzamide" is not publicly available, this technique is a gold standard for characterizing the binding of small molecules to their targets. nih.gov

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. nih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of "3-(Methylsulfonamido)benzamide" is flowed over the surface. nih.gov The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the plasmon. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

| Technique | Principle | Parameters Determined | Typical Application for 3-(Methylsulfonamido)benzamide |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. harvard.educureffi.org | Kd, n, ΔH, ΔS | Determining the thermodynamic signature of the interaction with its target protein. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. nih.gov | ka, kd, Kd | Measuring the kinetics and affinity of binding to an immobilized target protein. |

Advanced Spectroscopic Methods for Molecular Characterization in Biological Contexts

Spectroscopic techniques are indispensable for characterizing the structure of "3-(Methylsulfonamido)benzamide" and for probing its interactions with biological macromolecules at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and dynamics of molecules in solution. nih.gov For "3-(Methylsulfonamido)benzamide," 1H and 13C NMR would be used to confirm its chemical structure. acu.edu.innih.gov In the context of biological interactions, techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the "3-(Methylsulfonamido)benzamide" molecule are in close contact with its target protein. Furthermore, chemical shift perturbation studies can map the binding site on the protein upon addition of the compound. nih.gov

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of "3-(Methylsulfonamido)benzamide" and to confirm its identity. nih.gov When coupled with techniques like liquid chromatography (LC-MS), it can be used to study the metabolism of the compound. Native mass spectrometry can be employed to study non-covalent protein-ligand complexes, providing information on binding stoichiometry and affinity under native-like conditions. nih.gov

Fluorescence Spectroscopy can be utilized to study binding interactions if the target protein has intrinsic fluorescence (e.g., from tryptophan residues) that is altered upon binding of "3-(Methylsulfonamido)benzamide". mdpi.comhoriba.com Alternatively, the compound itself or a fluorescently labeled analog could be used to monitor binding. Changes in fluorescence intensity, emission wavelength, or polarization upon binding can be used to determine binding affinity. mdpi.comhoriba.com

| Spectroscopic Method | Information Obtained | Application to 3-(Methylsulfonamido)benzamide |

| NMR Spectroscopy | Atomic-level structural and dynamic information. nih.gov | Structure elucidation, identification of binding epitopes, and characterization of protein-ligand interactions. nih.govacu.edu.innih.gov |

| Mass Spectrometry | Molecular weight, stoichiometry of complexes. nih.govnih.gov | Compound identification, metabolic studies, and analysis of non-covalent interactions with target proteins. nih.govnih.gov |

| Fluorescence Spectroscopy | Information on binding and conformational changes. mdpi.comhoriba.com | Determination of binding affinity and kinetics through changes in fluorescence properties. mdpi.comhoriba.com |

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. cuanschutz.edu While the initial discovery of "3-(Methylsulfonamido)benzamide" may not have been through a large-scale HTS campaign, this methodology is crucial for the discovery of novel analogs and for lead optimization. google.comnih.gov

In a typical HTS setup, a biochemical or cell-based assay is developed to measure the activity of the target. This assay is then automated to test thousands to millions of compounds. cuanschutz.edu For instance, if "3-(Methylsulfonamido)benzamide" is an enzyme inhibitor, an HTS assay would measure the enzyme's activity in the presence of a library of compounds. Hits from the primary screen are then subjected to further validation and dose-response studies to confirm their activity and determine their potency (e.g., IC50 value). nih.gov The structural backbone of "3-(Methylsulfonamido)benzamide" could serve as a starting point for a focused library screen to identify more potent or selective derivatives.

| HTS Parameter | Description |

| Compound Library | A large collection of diverse chemical compounds. |

| Assay Plate Format | Typically 96, 384, or 1536-well microplates for automation. cuanschutz.edu |

| Readout | Measurement of a specific signal (e.g., fluorescence, luminescence, absorbance) that correlates with the activity of the biological target. cuanschutz.edu |

| Hit Criteria | Pre-defined threshold of activity to identify active compounds. |

Microscopic and Imaging Techniques for Cellular Localization and Effects

Visualizing the effects of a compound within a cellular context is crucial for understanding its mechanism of action. Advanced microscopic and imaging techniques allow for the determination of the subcellular localization of a compound or its target, as well as the morphological and functional changes it induces.